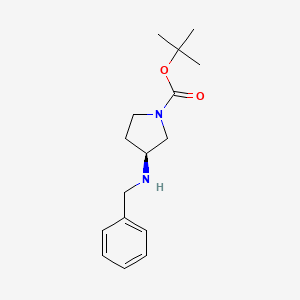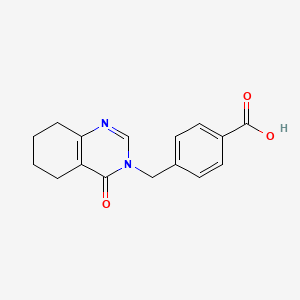![molecular formula C16H11N3O2 B11842323 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazoloquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 6-oxo-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one.
Reduction: Formation of 6-amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazole ring but differs in the fused ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused with a pyrimidine ring.
Uniqueness
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
6-hydroxy-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H11N3O2/c20-13-8-4-7-11-12-9-19(10-5-2-1-3-6-10)18-15(12)16(21)17-14(11)13/h1-9,20H,(H,17,21) |
InChI Key |
DABYSFLEHYVSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C(=CC=C4)O)NC(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)

![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)




